2-(Chloromethyl)-5-methyl-1,3-oxazole
Description
Significance of the 1,3-Oxazole Scaffold in Medicinal Chemistry and Materials Science
The 1,3-oxazole ring is a prominent structural motif found in a wide array of biologically active natural products and synthetic compounds. nih.govresearchgate.net Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonds and pi-pi stacking, allow oxazole-containing molecules to bind effectively to biological targets like enzymes and receptors. tandfonline.com This has led to the development of numerous pharmaceuticals incorporating this scaffold. nih.govtandfonline.com
Oxazole (B20620) derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antidiabetic, and antiviral properties. researchgate.netthepharmajournal.comchemmethod.com Notable examples of drugs containing the oxazole moiety include the antibiotic Linezolid, the anti-inflammatory agent Oxaprozin, and the platelet aggregation inhibitor Ditazole. nih.govtandfonline.com The versatility of the oxazole core allows for substitution at its C2, C4, and C5 positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize therapeutic activity. researchgate.netthepharmajournal.com
In the realm of materials science, oxazole derivatives are valued for their thermal stability and unique photophysical properties. researchgate.net They are investigated as fluorescent materials, laser dyes, and components in electroluminescent devices, such as organic light-emitting diodes (OLEDs). researchgate.net The rigid, aromatic nature of the oxazole ring contributes to the formation of ordered structures, which is advantageous for applications in organic electronics.
Strategic Importance of Halomethyl Functionalities as Versatile Synthetic Handles
In organic synthesis, the term "functional group" refers to specific groups of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules. thoughtco.com A "synthetic handle" is a type of functional group that provides a reliable and selective site for chemical modification. Halomethyl groups, such as the chloromethyl group (-CH2Cl), are exemplary synthetic handles due to their inherent reactivity. fiveable.me
The chloromethyl group consists of a methyl group where one hydrogen atom has been replaced by a chlorine atom. The high electronegativity of the chlorine atom polarizes the carbon-chlorine bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.me This reactivity allows for a wide range of nucleophilic substitution reactions, where the chlorine atom is displaced by various other functional groups. fiveable.menumberanalytics.com This versatility makes halomethyl-substituted compounds valuable precursors for constructing more complex molecular architectures. fiveable.me The ability to selectively transform a chloromethyl group in the presence of other functionalities is a cornerstone of chemoselectivity in multi-step synthesis. numberanalytics.com
Overview of 2-(Chloromethyl)-5-methyl-1,3-oxazole as a Key Intermediate in Chemical Research
The compound this compound is a heterocyclic molecule that combines the key features discussed above: a 1,3-oxazole core and a reactive chloromethyl functional group. Its structure is characterized by a five-membered oxazole ring with a chloromethyl group attached at the 2-position and a methyl group at the 5-position.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | C₁₂H₁₂ClNO | 221.68 | Solid |
| 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole | C₁₂H₁₂ClNO | 221.68 | Solid |
| 2-(Chloromethyl)-5-phenyl-1,3-oxazole | C₁₀H₈ClNO | 193.63 | - |
| 2-Chloro-5-(chloromethyl)thiazole | C₄H₃Cl₂NS | - | - |
| Methyl this compound-4-carboxylate | C₈H₉ClNO₃ | 217.62 | - |
Data sourced from references vulcanchem.comscbt.comnih.gov.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-4-3-7-5(2-6)8-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBCFSWIRRZFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731851-14-2 | |
| Record name | 2-(chloromethyl)-5-methyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Chloromethyl 5 Methyl 1,3 Oxazole and Analogues
Established Cyclization Strategies for Oxazole (B20620) Ring Formation
The construction of the oxazole core is the cornerstone of synthesizing 2-(chloromethyl)-5-methyl-1,3-oxazole. Several classical and modern cyclization reactions are employed for this purpose.
The Robinson-Gabriel synthesis is a foundational method for forming the oxazole ring, first described in 1909-1910. wikipedia.org The core transformation involves the intramolecular cyclization of a 2-acylamino-ketone, followed by dehydration to yield the oxazole. wikipedia.org This reaction necessitates the use of a cyclodehydrating agent to facilitate the ring closure. wikipedia.org For the specific synthesis of this compound, the required precursor would be N-(1-oxopropan-2-yl)-2-chloroacetamide.
Modern adaptations have enhanced the utility of this reaction. For instance, solid-phase versions have been developed where the 2-acylamido-ketone is linked to a resin, using trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org One-pot syntheses have also been reported, combining a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration. wikipedia.org A significant extension involves the oxidation of β-keto amides followed by cyclodehydration, allowing for the use of readily available amino acid derivatives as starting materials. wikipedia.org
Table 1: Cyclodehydrating Agents Used in Robinson-Gabriel Synthesis
| Agent | Reference |
|---|---|
| Sulfuric Acid | wikipedia.org |
| Trifluoroacetic Anhydride | wikipedia.org |
| Trifluoromethanesulfonic Acid | wikipedia.org |
| Triphenylphosphine (B44618) / Iodine / Triethylamine | wikipedia.org |
| Phosphoryl Chloride (POCl3) | researchgate.net |
The Van Leusen oxazole synthesis is a powerful method that typically produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. organic-chemistry.orgwikipedia.org The subsequent steps involve a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate, followed by the base-promoted elimination of the tosyl group to yield the aromatic oxazole ring. organic-chemistry.orgwikipedia.org
Direct synthesis of this compound via the standard Van Leusen reaction is not straightforward, as the protocol typically installs the substituent from the aldehyde at the 5-position of the oxazole ring. nih.gov However, the reaction is highly applicable for creating a wide array of derivatives and analogues. For example, by varying the starting aldehyde, a diverse range of 5-substituted oxazoles can be prepared, which could then undergo further functionalization. nih.govsemanticscholar.org Modifications to the protocol, such as using ionic liquids or microwave assistance, have been developed to improve efficiency and substrate scope. organic-chemistry.orgnih.gov The synthesis of tris-oxazole compounds and other complex architectures has been achieved using this methodology, highlighting its versatility in derivatization. nih.govsemanticscholar.org
Table 2: Examples of Van Leusen Reaction for Oxazole Derivatization
| Starting Aldehyde/Ketone | Product Type | Key Feature | Reference |
|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | 5-(2-Tosylquinolin-3-yl)oxazole | Synthesis of complex heterocyclic systems. | nih.govsemanticscholar.org |
| Tris-aldehyde substrates | Flexible tripodal 1,3-oxazoles | Construction of C3-symmetric scaffolds. | semanticscholar.org |
| 3-Formylindoles | 5-(3-Indolyl)oxazoles | Synthesis of pimprinine (B1677892) analogues. | nih.govsemanticscholar.org |
| Various aldehydes | 5-Aryl-1,3-oxazoles | Microwave-assisted synthesis for improved efficiency. | nih.gov |
A prominent modern strategy for oxazole synthesis is the oxidative cyclization of enamides. nih.govscispace.com Copper(II)-catalyzed versions of this reaction are particularly effective, enabling the formation of 2,5-disubstituted oxazoles from readily accessible enamide precursors at room temperature. nih.govscispace.com To synthesize the target compound, this compound, this method would require the enamide N-(prop-1-en-2-yl)-2-chloroacetamide as the starting material.
The reaction mechanism is proposed to involve the single-electron oxidation of the enamide by the Cu(II) catalyst to form a radical cation. jetir.org Subsequent deprotonation and a second oxidation step lead to the cyclized oxazole product. jetir.org Various copper salts and oxidants can be employed in this transformation.
Table 3: Copper(II)-Catalyzed Oxidative Cyclization Systems
| Copper Catalyst | Oxidant | Solvent | Key Feature | Reference |
|---|---|---|---|---|
| CuBr2 | K2S2O8 | Acetonitrile | Room temperature reaction for 2,5-disubstituted oxazoles. | nih.govamazonaws.com |
| Cu(OTf)2 | (Diacetoxyiodo)benzene | Dichloroethane | Efficient synthesis with a catalytic amount of Cu(II). | jetir.org |
| CuI | - | - | Used in the synthesis of oxazoles from primary amides and 1,2-dibromophenylethylene. | jetir.org |
The reaction of diazocarbonyl compounds with nitriles in the presence of a Lewis acid offers a direct route to the oxazole ring. A specific example is the synthesis of 5-(chloromethyl)-2-phenyloxazole, an isomer and analogue of the target compound. prepchem.com This procedure involves the initial formation of 1-chloro-3-diazopropanone from chloroacetyl chloride and diazomethane. prepchem.com The resulting diazoketone is then reacted with benzonitrile (B105546) using boron trifluoride etherate as a catalyst to induce cyclization, yielding the chloromethyl-substituted oxazole. prepchem.com
Adapting this method for the synthesis of this compound would logically involve the reaction of chloroacetonitrile (B46850) with a diazoketone that can provide the C4-C5-methyl fragment of the oxazole ring, such as 1-diazopropan-2-one. The nitrile's carbon and nitrogen atoms are incorporated as C2 and N3 of the oxazole ring, respectively, while the diazoketone forms the C4-C5-O1 fragment.
Regioselective Preparations and Mechanistic Investigations
Achieving specific substitution patterns on the oxazole ring is critical for developing analogues and targeted molecules. Regioselective methods allow for precise control over the placement of functional groups like the chloromethyl moiety.
A highly regioselective method has been developed for the preparation of 4-chloromethyl-5-methyl-2-aryl-1,3-oxazoles, which are structural isomers of the primary compound of interest. researchgate.net This process utilizes 1,3-oxazole N-oxide hydrochloride salts as precursors, which undergo a deoxygenation-chlorination reaction upon treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.net
The high regioselectivity, which exclusively yields the 4-chloromethyl product, is a key feature of this method. researchgate.net Mechanistic explanations suggest that the protonation of the N-oxide nitrogen (by forming the HCl salt) directs the subsequent reaction pathway. researchgate.net It is noteworthy that performing the reaction on the free 1,3-oxazole N-oxide (without prior salt formation) with POCl₃ does not lead to the desired chlorination but instead results in the opening of the oxazole ring. researchgate.net This highlights the critical role of the N-oxide protonation in controlling the reaction's outcome and achieving high regioselectivity. researchgate.net
Table 4: Regioselective Chlorination of 1,3-Oxazole N-Oxides
| Starting Material | Reagent | Product | Key Observation | Reference |
|---|---|---|---|---|
| 2-Aryl-5-methyl-1,3-oxazole N-oxide HCl salt | POCl3 | 2-Aryl-4-chloromethyl-5-methyl-1,3-oxazole | Highly regioselective chlorination at the 4-position. | researchgate.net |
| 2-Aryl-5-methyl-1,3-oxazole N-oxide (free base) | POCl3 | (Z)-N-(3-oxo-1-phenylbut-1-en-2-yl)arylamides | Oxazole ring opening instead of chlorination. | researchgate.net |
Elucidation of Regioselective Chlorination Mechanisms in Oxazole Systems
The introduction of a chlorine atom into a specific position on the oxazole ring is a critical transformation in the synthesis of many targeted derivatives. The regioselectivity of this chlorination is highly dependent on the chosen substrate, the chlorinating agent, and the reaction conditions. Understanding the underlying mechanisms is paramount for controlling the reaction outcome and achieving the desired isomer.
One effective method for the regioselective synthesis of 4-chloromethyl-1,3-oxazoles involves the deoxygenation-chlorination of the corresponding 1,3-oxazole N-oxide precursors. researchgate.net A study demonstrated a facile and highly regioselective process for preparing 4-chloromethyl-5-methyl-2-aryl-1,3-oxazoles from 1,3-oxazole N-oxide hydrochloride salts using phosphorus oxychloride (POCl₃). researchgate.net The high regioselectivity is attributed to the use of the HCl salt of the N-oxide. In contrast, the reaction of the free N-oxide under the same conditions does not yield the chlorinated product but instead leads to ring-opening. researchgate.net This suggests a mechanism where the protonated N-oxide directs the chlorination specifically to the methyl group at the C4 position. The reaction is general for various 2-aryl substituted N-oxides and the desired products can often be isolated by direct precipitation. researchgate.net
Another widely used reagent for chlorination is N-Chlorosuccinimide (NCS), a source of electrophilic chlorine ("Cl+"). wikipedia.orgresearchgate.net NCS is effective for the chlorination of electron-rich aromatic systems and can be activated by acids like trifluoromethanesulfonic acid for use with deactivated aromatics. researchgate.netorganic-chemistry.org In the context of oxazoles, the position of electrophilic attack is influenced by the electronic properties of the ring and its substituents. The oxazole ring is generally considered electron-deficient, making electrophilic substitution challenging unless activating (electron-releasing) groups are present. pharmaguideline.com The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2. pharmaguideline.com Therefore, direct chlorination of a 5-methyl-1,3-oxazole with NCS would likely be directed to the C4 position, if it is unsubstituted and sufficiently activated.
The mechanism of NCS chlorination can proceed through a radical or an electrophilic pathway. organic-chemistry.org For aromatic compounds, it is typically an electrophilic aromatic substitution. The reaction can be mediated by various catalysts or conditions to enhance its efficiency and selectivity. organic-chemistry.orgisca.me For instance, elemental sulfur has been shown to mediate the chlorination of aromatic compounds with NCS. organic-chemistry.org
Table 1: Comparison of Chlorination Methods for Oxazole Systems
| Chlorinating Agent | Substrate | Typical Conditions | Regioselectivity/Outcome | Reference |
|---|---|---|---|---|
| Phosphorus oxychloride (POCl₃) | 2-Aryl-5-methyl-1,3-oxazole N-oxide HCl salt | Reflux in chloroform | Highly regioselective for the 4-chloromethyl position | researchgate.net |
| N-Chlorosuccinimide (NCS) | Activated Oxazoles | Acid catalysis (e.g., trifluoromethanesulfonic acid) or other mediators | Generally favors the C4 position for electrophilic attack | organic-chemistry.orgpharmaguideline.com |
| N-Chlorosuccinimide (NCS) | General Arenes | Aqueous medium, acid | Effective for various aromatic compounds | isca.me |
Palladium-Catalyzed Synthetic Routes for Substituted Oxazole Scaffolds
Palladium catalysis offers a powerful and versatile platform for the synthesis of substituted oxazole scaffolds, providing access to a wide range of analogues that would be difficult to prepare using classical methods. These reactions typically involve the formation of new carbon-carbon or carbon-heteroatom bonds on a pre-existing oxazole core or the construction of the oxazole ring itself.
One prominent strategy is the direct C-H arylation of oxazoles. This approach avoids the need for pre-functionalized starting materials like organohalides or organometallic reagents. organic-chemistry.org Research has shown that complementary methods for the direct arylation of oxazoles can achieve high regioselectivity at either the C5 or C2 positions by carefully selecting the phosphine (B1218219) ligand and solvent. organic-chemistry.org For example, C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents using task-specific phosphine ligands. organic-chemistry.org Palladium acetate (B1210297) is a common catalyst for these transformations, and the reaction can tolerate a variety of functional groups on both the oxazole and the aryl halide partner. organic-chemistry.orgcapes.gov.br
Another powerful approach involves the palladium-catalyzed coupling of oxazol-2-ylzinc derivatives with aryl bromides. acs.org This method provides good to excellent yields for a variety of aryl bromides and iodides. The necessary organozinc reagents are prepared from the corresponding aryllithium and zinc chloride, demonstrating a scalable procedure for coupling oxazoles to aryl halides. acs.org
More recent advancements have focused on constructing the oxazole ring itself through palladium-catalyzed reactions. A highly efficient method has been developed for synthesizing oxazole derivatives from simple amides and ketones via a Pd(II)-catalyzed sp² C-H activation pathway. organic-chemistry.orgacs.org This reaction proceeds in one step through sequential C-N and C-O bond formations, utilizing palladium acetate as the catalyst and potassium persulfate as the oxidant. organic-chemistry.org Similarly, palladium-catalyzed cascade oxidative cyclization reactions have been developed to produce trisubstituted oxazoles regioselectively. nih.gov Another innovative route involves a palladium-catalyzed decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles, offering high step economy and good functional group compatibility. acs.org
Table 2: Overview of Palladium-Catalyzed Synthetic Routes to Substituted Oxazoles
| Reaction Type | Starting Materials | Catalyst System (Example) | Key Features | Reference |
|---|---|---|---|---|
| Direct C-H Arylation | Oxazoles, Aryl halides | Pd(OAc)₂, Task-specific phosphine ligands | Regioselectivity controlled by ligand and solvent | organic-chemistry.org |
| Cross-Coupling | Oxazol-2-ylzinc derivatives, Aryl halides | Not specified in abstract | Scalable, good to excellent yields | acs.org |
| C-H Activation/Cyclization | Amides, Ketones | Pd(OAc)₂, CuBr₂, K₂S₂O₈ | One-step synthesis from simple starting materials | organic-chemistry.orgacs.org |
| Decarboxylative Cyclization | Aromatic carboxylic acids, Aliphatic nitriles | Palladium catalyst | High step economy, single-step process | acs.org |
| Cascade Oxidative Cyclization | Not specified in abstract | Pd-catalyzed/Cu-mediated | Forms trisubstituted oxazoles | nih.gov |
Considerations for Gram-Scale Synthesis of this compound Derivatives
Transitioning the synthesis of complex molecules like this compound derivatives from laboratory-scale to gram-scale production introduces a unique set of challenges that must be addressed to ensure efficiency, safety, and reproducibility. While many synthetic methods are reported at the milligram scale, their direct translation to larger quantities is often not feasible without significant process optimization.
A key consideration is the choice of synthetic route. Methods that are elegant on a small scale may be impractical for large-scale work due to the cost of reagents, the difficulty of workup procedures, or safety concerns. For instance, reactions that require stoichiometric amounts of reagents like triphenylphosphine generate significant quantities of byproducts (e.g., triphenylphosphine oxide), which can complicate purification on a larger scale. acs.org Therefore, catalytic methods, especially those with high turnover numbers, are generally preferred.
One recent study detailed a highly efficient and scalable synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. acs.orgnih.gov This method was successfully applied to the gram-scale production of the FDA-approved prodrug 5-aminolevulinic acid (5-ALA) via an oxazole intermediate. nih.gov The practicality of the approach was underscored by the ability to recover and reuse the base, a significant advantage for cost-effectiveness and waste reduction in large-scale synthesis. nih.gov The process involved the reaction of methyl levulinate with methyl isocyanoacetate, followed by hydrolysis. The synthesis was performed on a gram scale with yields consistent with those from smaller-scale reactions, demonstrating its scalability. nih.gov
When scaling up, reaction parameters such as temperature control, mixing efficiency, and rates of addition become critical. Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature spikes in a large reactor if not properly controlled. Furthermore, the purification method must be scalable. Chromatography, while common in the lab, can be a bottleneck in process chemistry. Crystallization, distillation, or extraction are often more suitable for isolating multi-gram quantities of the product. chemrxiv.org The development of a robust, scalable synthesis requires careful consideration of all these factors to ensure a safe, economical, and efficient process.
Table 3: Key Considerations for Gram-Scale Synthesis
| Factor | Small-Scale (mg) Consideration | Gram-Scale (g) Consideration | Example/Rationale |
|---|---|---|---|
| Reagent Stoichiometry | Stoichiometric reagents are common. | Catalytic methods are highly preferred to minimize cost and waste. | Using a Pd catalyst instead of a stoichiometric coupling reagent. acs.org |
| Purification | Flash chromatography is frequently used. | Crystallization, distillation, or extraction are more practical. | Avoiding chromatographic purification simplifies the process and reduces solvent waste. chemrxiv.org |
| Heat Transfer | Surface area-to-volume ratio is high; heat dissipates easily. | Ratio is low; requires careful monitoring and control of exothermic reactions. | Implementing reactor cooling systems and controlled addition rates. |
| Byproduct Management | Easily removed during workup/chromatography. | Large quantities can complicate purification and pose disposal issues. | Choosing routes that avoid byproducts like triphenylphosphine oxide. acs.org |
| Solvent Use | Volume is manageable. | Large volumes increase cost and environmental impact. | Selecting reactions that use minimal solvent or allow for solvent recycling. nih.gov |
Reactivity and Transformational Chemistry of 2 Chloromethyl 5 Methyl 1,3 Oxazole
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The most prominent feature of 2-(chloromethyl)-5-methyl-1,3-oxazole's reactivity is the chloromethyl group. This functionality behaves as a potent electrophile, analogous to a benzyl (B1604629) chloride, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block for introducing the 5-methyl-1,3-oxazol-2-ylmethyl moiety into a wide array of molecular scaffolds.
Formation of Aminomethyl Derivatives and Quaternary Ammonium (B1175870) Salts from this compound Precursors
The reaction of 2-(chloromethyl)oxazoles with various amines provides a direct route to N-substituted 2-(aminomethyl)oxazole derivatives. Studies on analogous 2-(chloromethyl)oxazoles have demonstrated that primary and secondary amines readily displace the chloride to form the corresponding secondary and tertiary aminomethyl products in high yields. These reactions are typically conducted in solvents like benzene (B151609) or ethanol (B145695) at temperatures ranging from room temperature to 40°C.
For instance, the reaction of 2-(chloromethyl)-5-(p-nitrophenyl)oxazole with a range of primary and secondary amines illustrates the general applicability of this transformation. Even sterically hindered amines such as t-butylamine react efficiently to provide the desired product.
| Amine | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| Methylamine | Ethanol, rt, 4 days | N-((5-(p-nitrophenyl)oxazol-2-yl)methyl)methanamine | 87 |
| Ethylamine | Ethanol, rt, 2 days | N-((5-(p-nitrophenyl)oxazol-2-yl)methyl)ethanamine | 94 |
| t-Butylamine | Benzene, 40°C, 10 days | N-((5-(p-nitrophenyl)oxazol-2-yl)methyl)-2-methylpropan-2-amine | 99 |
| Diethylamine | Benzene, rt, 1 day | N,N-diethyl-1-(5-(p-nitrophenyl)oxazol-2-yl)methanamine | 97 |
| Morpholine | Benzene, rt, 1 day | 4-((5-(p-nitrophenyl)oxazol-2-yl)methyl)morpholine | 100 |
Tertiary amines also react with 2-(chloromethyl)oxazoles to produce quaternary ammonium salts. This quaternization reaction proceeds readily, yielding crystalline solids that can be isolated by filtration. The formation of these salts is a common strategy in medicinal chemistry to enhance the solubility and biological activity of compounds.
Reactions with Diverse Oxygen- and Sulfur-Based Nucleophiles for Functionalization
The electrophilic chloromethyl group of this compound is also reactive towards a variety of oxygen and sulfur nucleophiles. These reactions are pivotal for creating ether and thioether linkages, respectively, further expanding the synthetic utility of this scaffold.
In analogous systems, such as 2-(halomethyl)-4,5-diphenyloxazoles, reactions with alkoxides and phenoxides proceed smoothly to yield the corresponding alkyl and aryl ethers. Similarly, sulfur nucleophiles like thiophenoxide and thiocyanate (B1210189) have been shown to displace the halide, affording 2-(arylthiomethyl) and 2-(thiocyanatomethyl) oxazole (B20620) derivatives in high yields. These reactions are typically carried out in the presence of a base, such as sodium hydride, to generate the nucleophile in situ.
| Nucleophile | Reagent/Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Sodium methoxide | CH3ONa / THF | 2-(Methoxymethyl)-4,5-diphenyloxazole | 85 |
| Sodium phenoxide | Phenol, NaH / THF | 2-(Phenoxymethyl)-4,5-diphenyloxazole | 90 |
| Sodium thiophenoxide | Thiophenol, NaH / THF | 2-(Phenylthiomethyl)-4,5-diphenyloxazole | 92 |
| Potassium thiocyanate | KSCN / DMF | 2-(Thiocyanatomethyl)-4,5-diphenyloxazole | 88 |
Exploration of Solvent Effects and Reaction Kinetics on Substitution Pathways (e.g., Solvolysis Analogies)
While specific kinetic studies on the solvolysis of this compound are not extensively documented in the literature, the reactivity of this compound is expected to be influenced by the solvent. The high reactivity of the chloromethyl group suggests that solvolysis can occur in nucleophilic solvents such as alcohols and water. wikipedia.org The mechanism of such reactions can be complex, potentially involving a spectrum of pathways from a direct bimolecular nucleophilic substitution (SN2) to a unimolecular (SN1) process involving a stabilized carbocation intermediate.
The oxazole ring, particularly the nitrogen atom, can participate in stabilizing the transition state or a carbocation intermediate through resonance. The rate of solvolysis would be expected to increase with the ionizing power and nucleophilicity of the solvent. For example, in studies of similar reactive systems like isobutyl chloroformate, the specific rates of solvolysis have been analyzed using the extended Grunwald-Winstein equation, which correlates the rate constant with solvent nucleophilicity and ionizing power. A similar approach could be applied to quantify the solvent effects on the substitution pathways of this compound.
Electrophilic and Radical Transformations of the 1,3-Oxazole Ring System
The 1,3-oxazole ring is an aromatic heterocycle, and while it is less aromatic than rings like benzene or thiophene (B33073), it can undergo certain electrophilic substitution reactions. The electron-donating character of the ring oxygen and the electron-withdrawing nature of the ring nitrogen influence the regioselectivity of these transformations.
Condensation Reactions Involving the Oxazole Core
Electrophilic substitution on the oxazole ring generally occurs at the C-5 position, which is the most electron-rich carbon. pharmaguideline.com When the C-5 position is occupied, as in this compound, electrophilic attack at other positions is less favorable. However, certain powerful electrophilic condensation reactions, such as the Vilsmeier-Haack reaction, can introduce a formyl group onto electron-rich heterocycles. jk-sci.comwikipedia.orgorganic-chemistry.org
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate aromatic compounds. jk-sci.comwikipedia.orgorganic-chemistry.org For an unsubstituted oxazole, formylation occurs at the C-2 position. For 2,5-disubstituted oxazoles, the reactivity towards such condensation reactions is significantly reduced due to the deactivating effect of the substituents and the inherent lower aromaticity of the oxazole ring compared to other heterocycles like pyrrole (B145914) or furan. While no specific examples of condensation reactions on the oxazole core of this compound are reported, it is anticipated that such reactions would require harsh conditions and may be complicated by reactions at the chloromethyl group.
Orthogonal Reactivity of the C-5 Methyl Group for Further Structural Elaboration
The C-5 methyl group represents another site for potential functionalization, offering a route for structural elaboration that is orthogonal to the reactivity of the chloromethyl group. However, the selective functionalization of a methyl group on a heterocyclic ring in the presence of other reactive sites is a synthetic challenge.
While specific literature on the functionalization of the C-5 methyl group of this compound is not available, general methods for the transformation of benzylic-like methyl groups could potentially be applied. These include:
Radical Halogenation: Free radical bromination, for instance using N-bromosuccinimide (NBS) with a radical initiator, could potentially introduce a bromine atom onto the methyl group, forming a 5-(bromomethyl) derivative. This would provide a new site for nucleophilic substitution.
Oxidation: Controlled oxidation of the methyl group could lead to the corresponding aldehyde or carboxylic acid. However, the oxazole ring itself can be sensitive to strong oxidizing agents, which may lead to ring cleavage.
These potential transformations would require careful optimization to achieve selectivity over reactions at the chloromethyl group or the oxazole ring. The development of such orthogonal strategies would significantly enhance the synthetic value of this compound as a versatile building block.
Strategic Applications of 2 Chloromethyl 5 Methyl 1,3 Oxazole in Complex Molecule Synthesis
Building Block for Pharmaceutical and Agrochemical Intermediates
The oxazole (B20620) nucleus is a five-membered heterocyclic ring containing nitrogen and oxygen atoms that is of significant interest in medicinal chemistry. tandfonline.comnih.gov This scaffold is present in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities. researchgate.netnih.gov The ability of the oxazole ring to engage with enzymes and receptors through various non-covalent interactions makes it a valuable component in the design of novel therapeutic agents. tandfonline.com Consequently, 2-(chloromethyl)-5-methyl-1,3-oxazole is a key starting material for creating a diverse range of pharmaceutical and agrochemical intermediates.
The pyrazole (B372694) moiety is another critical heterocyclic scaffold known for its wide range of pharmacological properties, including anti-inflammatory, analgesic, and antipsychotic effects. nih.gov The synthesis of novel molecules that incorporate both oxazole and pyrazole rings is an area of active research, aiming to leverage the biological activities of both heterocycles. nih.gov
The reactive chloromethyl group of this compound provides a synthetic handle for the construction of oxazole-substituted pyrazoles. A plausible synthetic strategy involves the reaction of the chloromethyl oxazole with a suitable pyrazole precursor. For instance, N-alkylation of a pre-formed pyrazole ring with this compound would yield a molecule tethering the two heterocyclic systems.
Alternatively, the chloromethyl group can be used to build the pyrazole ring itself. General synthetic methods for pyrazoles often involve the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net The this compound can be transformed into a suitable dicarbonyl precursor or an equivalent reactive intermediate, which can then undergo cyclization with a hydrazine to form the desired pyrazole ring. For example, the chloromethyl group could be converted to a formyl group, which, along with the adjacent oxazole ring, could participate in a Vilsmeier-Haack type reaction to generate a precursor for pyrazole synthesis. astate.edu The synthesis of pyrazoles through 1,3-dipolar cycloaddition reactions is also a common strategy. nih.gov
A significant application of oxazole derivatives is in the development of novel anticancer agents. nih.govacs.org Researchers have successfully synthesized a series of 1,3-oxazole sulfonamides that exhibit potent antiproliferative activity, particularly against leukemia cell lines. nih.gov These compounds have been shown to act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division. nih.govacs.org
The synthesis of these promising anticancer leads often utilizes an oxazole core functionalized with a benzenesulfonyl chloride group. acs.org A key intermediate, such as 2-cyclopropyl-5-(4-(chlorosulfonyl)phenyl)-1,3-oxazole, is reacted with various substituted anilines to generate a library of 1,3-oxazole sulfonamides. acs.org While the specific starting material in these studies is not this compound, the underlying principle demonstrates the utility of a reactive oxazole intermediate in constructing these complex sulfonamides. The chloromethyl group on the title compound could be chemically modified to link to a sulfonamide moiety, thereby providing an alternative route to similar classes of potential anticancer drugs.
Research has identified several highly potent compounds from these libraries. For instance, analogues with 2-chloro-5-methylphenyl and 1-naphthyl substituents on the sulfonamide nitrogen have demonstrated mean GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range. nih.govacs.org
Table 1: Anticancer Activity of Selected 1,3-Oxazole Sulfonamides
| Compound | Substituent on Sulfonamide Nitrogen | Mean GI50 (Leukemia) | Reference |
|---|---|---|---|
| 44 | 2-chloro-5-methyl | 48.8 nM | nih.govacs.org |
| 58 | 1-naphthyl | 44.7 nM | nih.govacs.org |
| 16 | Not specified in detail in abstract | Displayed best average growth inhibition | nih.govacs.org |
| 55 | 3,5-dichloro or dimethyl (inferred) | Submicromolar | nih.govacs.org |
| 56 | 3,5-difluoro or fluoro-methyl (inferred) | Submicromolar | nih.govacs.org |
The oxazole scaffold is a recognized pharmacophore in the development of agents against various pathogens, including Mycobacterium tuberculosis. researchgate.net Several studies have reported the synthesis of oxazole-containing compounds with significant antimycobacterial activity. nih.gov
The synthesis of these antitubercular agents often proceeds through heterocyclic hydrazide intermediates. For example, 1,3-oxazole-4-carboxylic acid hydrazides have been synthesized and used as precursors for other heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net The reactive chloromethyl group of this compound can be readily converted into a hydrazide functionality through nucleophilic substitution with hydrazine. This resulting oxazolylmethylhydrazide can then be reacted with various electrophiles to generate a diverse library of compounds for antitubercular screening.
In one study, derivatives of 2,3-dihydro-6-nitroimidazo[2,1-b]oxazoles exhibited excellent in vitro and in vivo antimycobacterial activity, comparable to standard drugs like isoniazid (B1672263) and ethambutol. Another series of 4-(2,6-dichlorobenzyloxy)phenyl thiazole (B1198619), oxazole, and imidazole (B134444) derivatives also showed promising anti-tubercular activities. These findings underscore the potential of this compound as a starting point for the synthesis of novel antitubercular drug candidates.
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications, notably in the treatment of glaucoma. tandfonline.com The oxazole scaffold has been successfully incorporated into the design of potent carbonic anhydrase inhibitors. tandfonline.comnih.gov
Researchers have designed and synthesized a series of 5-(sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of human carbonic anhydrase II (hCA II), an isoform relevant to glaucoma. tandfonline.comnih.gov These compounds feature a central oxazole ring linking a sulfonamide group, which is essential for binding to the zinc ion in the enzyme's active site, to a thiophene (B33073) ring. While the exact synthetic routes described in the literature may not start from this compound, the structure of the final inhibitors highlights the compatibility of the oxazole ring with the necessary pharmacophoric features. The chloromethyl group of the title compound could be utilized to introduce the thiophene moiety or other structural elements required for potent carbonic anhydrase inhibition.
The oxazole ring is considered a privileged scaffold in medicinal chemistry due to its metabolic stability and its ability to serve as a bioisosteric replacement for other functional groups, such as esters and amides. tandfonline.comnih.govresearchgate.net This five-membered heterocycle is found in a variety of clinically approved drugs, demonstrating its therapeutic relevance. tandfonline.comresearchgate.net Examples include the antibiotic Linezolid, the anti-inflammatory drug Oxaprozin, and the platelet aggregation inhibitor Ditazole. tandfonline.comresearchgate.net
The versatility of the oxazole scaffold stems from its electronic properties and the potential for substitution at multiple positions (C2, C4, and C5), allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. researchgate.netthepharmajournal.com Oxazole derivatives have been reported to possess a wide array of biological activities, including:
Anticancer researchgate.netnih.govthepharmajournal.comnih.gov
Antibacterial and Antifungal researchgate.netnih.gov
Anti-inflammatory thepharmajournal.com
Antiviral researchgate.netnih.gov
Antidiabetic tandfonline.comthepharmajournal.com
Antitubercular researchgate.netnih.gov
The compound this compound, with its defined substitution pattern and a reactive handle, is therefore an exceptionally useful starting material for accessing a wide range of novel oxazole-containing compounds in drug discovery programs. tandfonline.comresearchgate.net
Intermediate for Advanced Materials Science
Beyond its applications in the life sciences, the oxazole scaffold is also finding use in the field of materials science. tandfonline.commdpi.com Oxazole derivatives have been investigated for their photophysical and photochemical properties, leading to their use in photosensitive materials, fluorescent dyes, and as components in electroluminescent devices. thepharmajournal.comresearchgate.net
For example, compounds based on 1,3,4-oxadiazole (B1194373), a related heterocycle, have been synthesized and shown to possess excellent thermal stability and strong blue or purple fluorescence emission. researchgate.net These properties make them suitable for use as emitters in organic light-emitting diodes (OLEDs). A novel luminescent polymer incorporating a 1,3,4-oxadiazole pendant group has been synthesized and shown to have an electroluminescence maximum similar to that of the well-known polymer MEH-PPV. researchgate.net
The reactive chloromethyl group of this compound makes it an attractive monomer or intermediate for the synthesis of advanced materials. This functional group can readily participate in polymerization reactions or be used to graft the oxazole moiety onto a polymer backbone or other material surfaces. This allows for the tailored design of materials with specific optical or electronic properties conferred by the oxazole ring.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrazole |
| 1,3-Oxazole Sulfonamides |
| Heterocyclic Hydrazides |
| Carbonic Anhydrase Inhibitors |
| 1,3,4-Oxadiazole |
| Linezolid |
| Furazolidone |
| Toloxatone |
| Oxaprozin |
| Ditazole |
| Aleglitazar |
| 2,3-dihydro-6-nitroimidazo[2,1-b]oxazoles |
| 1,2,4-triazole |
| 5-(sulfamoyl)thien-2-yl 1,3-oxazole |
| Isoniazid |
| Ethambutol |
Computational and Theoretical Investigations of 2 Chloromethyl 5 Methyl 1,3 Oxazole and Its Analogues
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the reactivity of heterocyclic compounds like 2-(chloromethyl)-5-methyl-1,3-oxazole. These computational methods provide insights into molecular geometries, electronic properties, and the distribution of electron density, which are fundamental to understanding the chemical behavior of these molecules.
DFT studies on oxazole (B20620) derivatives have provided significant insights into their electronic properties and reactivity. irjweb.com Theoretical calculations using methods like B3LYP with basis sets such as 6-311G++(d,p) are commonly employed to optimize molecular geometries and compute various electronic parameters. irjweb.com For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap generally signifying higher reactivity. irjweb.com
In a study on an oxazole derivative, the HOMO and LUMO energies were calculated to be -5.6518 eV and 0.8083 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.8435 eV. irjweb.com This gap reflects the molecule's chemical reactivity. irjweb.com A smaller energy gap is associated with a "soft" molecule, which is more reactive, while a larger gap indicates a "hard," more stable, and less reactive molecule. irjweb.com
Geometric parameters such as bond lengths and angles are also determined through DFT calculations. These parameters influence the strength of the bonds within the molecule. irjweb.com For example, in a related oxazole-benzimidazole hybrid, the bond angles within the oxazole ring, such as N15–C16–O12 and O12–C13–C14, were found to be 114.1° and 107.4°, respectively. irjweb.com The planarity of the ring system, as indicated by dihedral angles, can also be established. irjweb.com
The distribution of net atomic charges, calculated using methods like Mulliken population analysis, reveals the electrophilic and nucleophilic centers within the molecule. researchgate.net In oxazole systems, the oxygen and nitrogen atoms contribute significantly to the electron density. researchgate.net This information is vital for predicting how the molecule will interact with other reagents. The acidity of hydrogen atoms on the oxazole ring, typically in the order C2 > C5 > C4, is another important aspect of its reactivity profile. tandfonline.comsemanticscholar.org
Table 1: Calculated Electronic Properties of an Oxazole Derivative irjweb.com
| Parameter | Value |
| HOMO Energy | -5.6518 eV |
| LUMO Energy | 0.8083 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.8435 eV |
| Chemical Potential (µ) | -2.4217 eV |
| Global Chemical Hardness (η) | 2.4217 eV |
| Electrophilicity Index (ω) | 1.2108 eV |
Molecular Modeling for Derivative-Target Interactions
Molecular modeling techniques, including in silico docking and quantitative structure-activity relationship (QSAR) studies, are powerful computational tools for the rational design and optimization of bioactive molecules derived from this compound. These methods allow for the prediction of how these derivatives will interact with biological targets, thereby guiding synthetic efforts toward more potent and selective compounds.
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govumsha.ac.ir This method is extensively used in drug discovery to understand the binding modes of potential drug candidates with their protein targets. mdpi.com For instance, molecular docking studies have been performed on benzimidazole-based oxazole analogues to elucidate their interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.com These studies revealed that the most active compounds fit well into the active sites of these enzymes, with their binding affinities correlating well with in vitro inhibitory activities. mdpi.com
Similarly, in the development of novel oxazole derivatives as antiviral agents against the Varicella-zoster virus (VZV), docking was used to identify promising candidates for synthesis and experimental testing. nih.gov In another study, molecular docking was employed to investigate the interaction of 1,3,4-oxadiazole (B1194373) derivatives with the Gbp-C protein of Streptococcus mutans, a key bacterium in dental caries. umsha.ac.ir The results showed that derivatives with naphthalene (B1677914) and dimethoxyphenyl groups had the highest binding affinities, forming hydrogen bonds with key amino acid residues in the protein's active site. umsha.ac.ir
The insights gained from docking studies, such as the specific amino acid interactions and binding energies, are crucial for the rational design of new derivatives with improved affinity and selectivity. nih.gov For example, by identifying the key interactions between 4-phosphorylated 1,3-oxazole derivatives and the active site of Candida albicans fructose-1,6-bisphosphate aldolase, researchers could hypothesize a mechanism of inhibition and propose further modifications to enhance activity. nih.gov
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. rsc.org Computational approaches play a significant role in deriving these relationships by correlating structural features with observed activities. researchgate.net For oxazole derivatives, SAR studies have been instrumental in identifying the key structural motifs responsible for their therapeutic effects. nih.gov
For example, in the development of benzimidazole-oxazole hybrids as cholinesterase inhibitors, SAR analysis revealed that the nature, number, and position of substituents on the phenyl ring significantly affected their inhibitory potentials. mdpi.com Both electron-donating and electron-withdrawing groups were found to influence activity, highlighting the complex interplay of electronic and steric factors. mdpi.com
Computational QSAR models can be developed to predict the activity of new compounds based on their structural properties. nih.gov In a study aimed at identifying potent anti-VZV oxazole derivatives, predictive QSAR models were built using machine learning techniques. nih.gov These models, which achieved high coefficients of determination (q² up to 0.9), were then used to screen a virtual library of compounds, leading to the identification of novel and active derivatives. nih.gov
SAR studies, often complemented by molecular docking, provide a comprehensive picture of the structural requirements for biological activity. mdpi.com This knowledge is invaluable for lead optimization, allowing medicinal chemists to design and synthesize new analogues with enhanced potency and improved pharmacokinetic profiles. researchgate.net The replacement of the oxazole ring with a bioisosteric thiazole (B1198619) ring is one such modification that has been explored to understand its impact on cytotoxicity. nih.gov
Table 2: Key Findings from In Silico Studies of Oxazole Derivatives
| Study Type | Focus | Key Findings | Reference |
| Molecular Docking | Benzimidazole-oxazole analogues as cholinesterase inhibitors | Active compounds showed well-fitting binding modes with the target enzymes, correlating with in vitro activity. | mdpi.com |
| QSAR | Oxazole derivatives as anti-VZV agents | Predictive models were developed and used to screen a virtual library, identifying new active compounds. | nih.gov |
| Molecular Docking | 1,3,4-Oxadiazole derivatives against S. mutans | Naphthalene and dimethoxyphenyl derivatives showed the highest binding affinity to the Gbp-C protein. | umsha.ac.ir |
| SAR | Disorazole C1 analogues | Replacement of the oxazole with a thiazole ring and changes in stereochemistry influenced cytotoxic activity. | nih.gov |
Prediction of Reaction Pathways and Transition States for Synthetic Transformations
Computational chemistry offers powerful tools for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that govern the rates of these transformations. While specific studies on the reaction pathways of this compound are not extensively detailed in the provided search results, the general principles of oxazole reactivity and synthesis can be understood through theoretical investigations.
The reactivity of the oxazole ring is influenced by its electronic structure. tandfonline.com It is a weak base, with protonation occurring at the nitrogen atom. pharmaguideline.com Electrophilic substitution reactions are generally difficult unless an electron-releasing group is present, in which case they tend to occur at the C5 position. tandfonline.compharmaguideline.com Conversely, nucleophilic substitution is more favorable, especially at the C2 position, which is the most acidic. tandfonline.compharmaguideline.com The chloromethyl group at the C2 position of this compound is a reactive site, susceptible to nucleophilic attack, which can be a key step in the synthesis of various derivatives.
Several named reactions are used for the synthesis of the oxazole ring itself, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, and the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. numberanalytics.comsemanticscholar.org Theoretical studies can be employed to model the mechanisms of these reactions, including the identification of intermediates and transition states. For example, the van Leusen reaction proceeds through a [3+2] cycloaddition, forming an oxazoline (B21484) intermediate that then eliminates the tosyl group to yield the oxazole. semanticscholar.org Computational modeling can elucidate the energetics of this pathway, helping to optimize reaction conditions.
Furthermore, DFT calculations can be used to study the transition states of various transformations involving oxazole derivatives. nih.gov For example, in the context of C-H bond activation by iron(IV)-oxo species, DFT has been used to determine that the reaction proceeds via a two-state reactivity model, with the quintet spin state having a lower activation barrier. nih.gov Similar computational approaches could be applied to predict the reactivity of the methyl and chloromethyl groups of this compound in various synthetic transformations.
By modeling the reaction coordinates and calculating the activation energies for different potential pathways, computational chemistry can provide valuable insights into the feasibility and selectivity of synthetic routes for modifying this compound and its analogues. This predictive power can guide experimental work, saving time and resources in the development of new synthetic methodologies.
Future Prospects and Interdisciplinary Research Directions in 2 Chloromethyl 5 Methyl 1,3 Oxazole Chemistry
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of 2-(chloromethyl)-5-methyl-1,3-oxazole and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact and enhance safety. Traditional synthetic routes often rely on hazardous reagents and generate significant waste. For instance, the synthesis of related oxadiazoles (B1248032) can involve phosphorus oxychloride, which produces substantial quantities of phosphorus-containing wastewater. google.com
Future research will likely focus on several key areas:
Electrochemical Synthesis: An emerging green strategy is the use of electrochemistry, which can replace toxic oxidants and transition metal catalysts. rsc.org A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition has been described for oxazole (B20620) synthesis, offering a sustainable and catalytic approach. rsc.org Applying similar principles to the synthesis of this compound could significantly reduce chemical waste.
Alternative Cyclization Reagents: Research into replacing hazardous dehydrating and cyclization agents, such as phosphorus oxychloride or triflic anhydride (B1165640), is crucial. google.comchemicalbook.com The use of silicon compounds in the presence of amides has been shown as an efficient alternative for the cyclization step in the synthesis of similar heterocyclic compounds, avoiding the problematic waste streams associated with phosphorus reagents. google.com
Green Solvents and Catalytic Systems: Moving away from volatile organic compounds towards greener solvents like water is a key objective. The van Leusen oxazole synthesis, a powerful method for creating oxazole rings, has been shown to be effective in water using β-cyclodextrin as a catalyst, which can promote the reaction at lower temperatures with only catalytic amounts of base. semanticscholar.org
Table 1: Comparison of Synthetic Methodologies for Oxazole Ring Formation
| Feature | Traditional Methods (e.g., Phosphorus Oxychloride) | Emerging Green Methodologies |
|---|---|---|
| Reagents | Stoichiometric, often hazardous (e.g., POCl₃) google.comchemicalbook.com | Catalytic, less toxic (e.g., phosphines, silicon compounds) google.comrsc.org |
| Energy Source | Conventional heating | Electrocatalysis, Microwaves rsc.orgnih.gov |
| Solvents | Dichloroethane, Toluene chemicalbook.comresearchgate.net | Water, Ionic Liquids semanticscholar.org |
| Byproducts | Significant hazardous waste (e.g., phosphoric acid) google.com | Minimal, often recyclable |
| Efficiency | Can suffer from side reactions and difficult work-ups google.com | Potentially higher yields and selectivity rsc.org |
Exploration of Undiscovered Chemo- and Regioselective Functionalization Strategies
The structure of this compound offers multiple sites for chemical modification, yet its full potential for selective functionalization remains largely untapped. Future research will focus on developing novel strategies to precisely modify specific positions on the molecule, allowing for the creation of diverse and complex derivatives.
Key areas for exploration include:
C-H Functionalization: Direct C-H activation at the C4 position of the oxazole ring would be a highly atom-economical method for introducing new substituents, avoiding the need for pre-functionalized starting materials.
Selective Derivatization of the Chloromethyl Group: While the chloromethyl group is a classic handle for nucleophilic substitution, future work could explore more advanced, selective transformations. This includes transition-metal-catalyzed cross-coupling reactions that are tolerant of the oxazole ring's functionality.
Multi-component Reactions: Designing one-pot, multi-component reactions that utilize this compound as a building block could rapidly generate molecular complexity. The van Leusen reaction, for instance, is a powerful tool for forming 5-substituted oxazoles and has shown flexibility in creating multi-substituted, complex molecules. nih.gov
Table 2: Potential Regioselective Functionalization Sites and Strategies
| Molecular Site | Position | Potential Reaction Type | Example Product Class |
|---|---|---|---|
| Methyl Group | C5-CH₃ | Radical halogenation, oxidation | 5-(Halomethyl) or 5-formyl oxazoles |
| Heterocyclic Ring | C4 | C-H activation, lithiation-trapping | 4-Aryl/Alkyl-2-(chloromethyl)-5-methyl-1,3-oxazoles |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The acceleration of discovery in chemistry is increasingly reliant on automation and high-throughput experimentation (HTE). nih.gov Integrating the chemistry of this compound into these platforms would enable the rapid optimization of reaction conditions and the swift generation of large libraries of derivatives for screening.
Future directions in this area include:
Reaction Optimization: HTE platforms, which use well-plate formats to run many experiments in parallel, can be used to quickly screen a wide array of catalysts, ligands, bases, solvents, and temperature profiles for reactions involving this compound. nih.gov This is particularly valuable for developing novel cross-coupling or functionalization reactions where optimal conditions are unknown. nih.gov
Automated Library Synthesis: Once optimized conditions are identified, automated liquid handling robots can be programmed to synthesize large libraries of derivatives. For example, by reacting this compound with an array of different nucleophiles (e.g., phenols, amines, thiols), a diverse library can be created for biological or materials screening.
Data-Driven Discovery: The large datasets generated by HTE can be analyzed using machine learning algorithms to identify structure-activity relationships (SAR) or to predict the outcomes of new reactions, guiding future experimental design.
Table 3: Hypothetical HTE Workflow for Optimizing a Suzuki Coupling Reaction
| Step | Action | Variables Screened | Output |
|---|---|---|---|
| 1. Primary Screen | React this compound with a boronic acid using an array of catalysts and ligands. nih.gov | 12 Pd catalysts, 12 phosphine (B1218219) ligands | Identification of top 3 catalyst/ligand pairs. |
| 2. Secondary Screen | Optimize solvent and base for the top 3 catalyst systems. nih.gov | 8 solvents, 6 bases | Optimal solvent and base for the best catalyst system. |
| 3. Tertiary Screen | Fine-tune stoichiometry and temperature for the lead condition. | Boronic acid equivalents (1.1-2.0), Temperature (40-120 °C) | Final, optimized reaction conditions for library production. |
| 4. Library Production | Use an automated platform to react the oxazole with 96 different boronic acids. | Array of 96 boronic acids | A 96-member library of novel 2-(arylmethyl)-5-methyl-1,3-oxazoles. |
Exploration of Novel Applications in Emerging Fields Beyond Current Scope
While oxazole derivatives are known for their roles in medicinal chemistry, the unique electronic and structural properties of compounds like this compound suggest potential applications in other emerging fields. researchgate.netmdpi.com
Future interdisciplinary research could unlock novel applications in:
Materials Science and Organic Electronics: Certain 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to oxazoles, exhibit strong fluorescence and have been investigated as photosensitive materials for electroluminescent components. researchgate.net The oxazole core could be incorporated into novel polymers or small molecules for use in Organic Light-Emitting Diodes (OLEDs), potentially as electron-transporting or emissive materials. researchgate.net
Chemical Biology and Probe Development: The reactive chloromethyl handle allows for the straightforward conjugation of this compound to biomolecules or fluorescent tags. This could enable the development of chemical probes to study biological processes or as components in activity-based protein profiling.
Agrochemicals: Heterocyclic compounds form the basis of many modern agrochemicals. researchgate.net The oxazole scaffold is a known pharmacophore, and libraries of derivatives based on this compound could be screened to discover new herbicides, fungicides, or insecticides.
Table 4: Potential Emerging Applications for this compound Derivatives
| Field | Potential Application | Key Property of Oxazole Scaffold |
|---|---|---|
| Organic Electronics | Electron-transport layers, fluorescent emitters in OLEDs | Thermal stability, fluorescence, electron-withdrawing nature. researchgate.net |
| Chemical Biology | Covalent warheads for targeted protein inhibition, fluorescent probes | Tunable reactivity of the chloromethyl group, stable core. |
| Supramolecular Chemistry | Building blocks for self-assembling materials and metal-organic frameworks (MOFs) | Ability to form stable complexes with metal ions, defined geometry. researchgate.net |
| Agrochemicals | Novel fungicides, insecticides | Known biological activity of the oxazole pharmacophore. researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Chloromethyl)-5-methyl-1,3-oxazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors using chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts like zinc iodide . Optimization involves adjusting temperature (60–80°C), solvent polarity (e.g., dichloromethane), and catalyst loading. Monitoring reaction progress via thin-layer chromatography (TLC) ensures minimal byproduct formation. Yield improvements (up to 75%) are achieved by slow addition of reagents to avoid exothermic side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl group) and δ 4.5–4.7 ppm (chloromethyl protons) confirm substitution patterns .
- ¹³C NMR : Signals near 160 ppm indicate the oxazole ring’s C=N bond.
- Mass Spectrometry (MS) : Molecular ion peaks (m/z ≈ 145.5) and fragmentation patterns (e.g., loss of Cl⁻) validate purity .
Q. How does the chloromethyl group influence the compound’s reactivity compared to non-halogenated oxazoles?
- Methodological Answer : The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) to form derivatives. Comparative studies with 2-Methyl-1,3-oxazole (lacking chlorine) show 10-fold faster alkylation rates due to the leaving-group ability of chloride . Reactivity assays in polar aprotic solvents (e.g., DMF) highlight its utility in constructing heterocyclic scaffolds .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound derivatives?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina) model interactions with target enzymes (e.g., viral proteases). For anticonvulsant derivatives, binding affinity (ΔG ≤ −8 kcal/mol) correlates with hydrogen bonding to catalytic residues (e.g., Ser144 in GABA transaminase). Validation via MD simulations (100 ns trajectories) assesses stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in reported biological activities of structurally similar oxazole derivatives?
- Methodological Answer : Discrepancies arise from substitution patterns (e.g., phenyl vs. methyl groups). Systematic SAR studies compare IC₅₀ values across analogs (e.g., 2-(Chloromethyl)-5-phenyl-1,3-oxazole vs. 5-methyl derivatives). Meta-analysis of enzyme inhibition data (e.g., COX-2 vs. COX-1 selectivity) identifies critical substituents. Follow-up assays (e.g., competitive ELISA) validate hypothesized mechanisms .
Q. What are the challenges in scaling up synthesis of this compound for industrial research?
- Methodological Answer : Large-scale reactions face heat dissipation issues due to exothermic cyclization. Continuous flow reactors (e.g., microfluidic systems) mitigate this by maintaining precise temperature control (±2°C). Solvent recovery systems (e.g., fractional distillation) reduce waste, while inline FTIR monitors reaction completion .
Q. How does the compound interact with bacterial enzymes, and what experimental approaches validate these interactions?
- Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots) measure inhibition of bacterial dihydrofolate reductase (DHFR). IC₅₀ values are determined via spectrophotometric monitoring of NADPH oxidation. X-ray crystallography (2.1 Å resolution) reveals chloromethyl group coordination to Mg²⁺ in the enzyme’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
